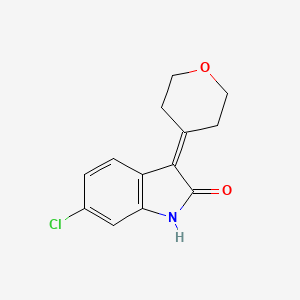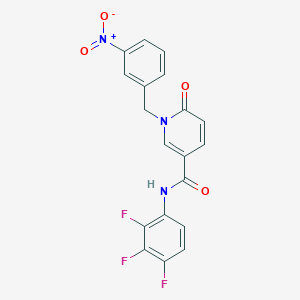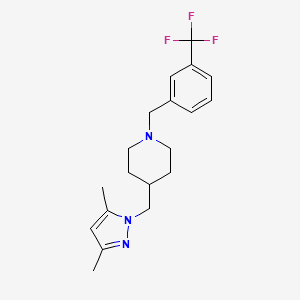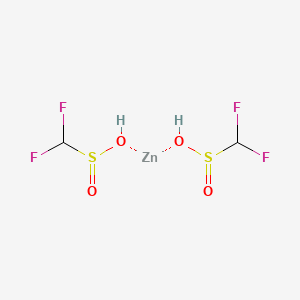
6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one, also known as SU6656, is a potent and selective inhibitor of Src family kinases. It has been widely used in scientific research to investigate the role of Src kinases in various cellular processes.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Intramolecular Cycloadditions : The compound's derivatives have been synthesized through intramolecular cycloadditions, highlighting the utility of ynamides and conjugated enynes for producing substituted indolines and indoles. This process, involving Sonogashira coupling and copper-catalyzed N-alkynylation, demonstrates the compound's versatility in organic synthesis (Dunetz & Danheiser, 2005).
- Cycloaddition for Furo[3,4-b]indoles : Ni(ClO4)2-catalyzed cycloadditions with aryl oxiranyl-dicarboxylates and indoles have been shown to produce 1H-furo[3,4-b]indoles with high regio- and diastereoselectivity. This method offers a facile access to these structures, expanding the compound's application in heterocyclic chemistry (Zhang et al., 2012).
Applications in Sensing and Catalysis
- Colorimetric Detection : A derivative has been developed for the colorimetric detection of Hg2+ and CH3Hg+, showing high sensitivity and selectivity. This application demonstrates the potential of 6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one derivatives in environmental monitoring and safety (Pattaweepaiboon et al., 2020).
- Oxidative Dehydrogenation Catalysts : The addition of chlorine to catalysts has been found to improve the yield in oxidative dehydrogenation processes, suggesting the utility of chlorine-modified derivatives in enhancing catalytic efficiency (Conway & Lunsford, 1991).
Antimicrobial Properties
- Antimicrobial Activity : Novel heterocycles derived from the compound have been synthesized and evaluated for their antimicrobial properties, showing promise against bacteria and fungi. This research underscores the potential pharmaceutical applications of the compound's derivatives (Ramadan & El‐Helw, 2018).
Propriétés
IUPAC Name |
6-chloro-3-(oxan-4-ylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-9-1-2-10-11(7-9)15-13(16)12(10)8-3-5-17-6-4-8/h1-2,7H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAACBGLCTACGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=C2C3=C(C=C(C=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)



![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)


![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)